2-Amino-4-chloro-2,3-dihydro-1H-inden-1-one
Description
2-Amino-4-chloro-2,3-dihydro-1H-inden-1-one is a bicyclic ketone derivative featuring an amino (-NH₂) group at position 2 and a chlorine atom at position 4 on the indenone scaffold. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indenone derivatives, which often exhibit anticancer, antioxidant, or enzyme-inhibitory properties . Synthesis routes for related chloro-substituted indenones typically involve Friedel-Crafts acylation, halogenation, or condensation reactions .
Properties
Molecular Formula |
C9H8ClNO |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
2-amino-4-chloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8ClNO/c10-7-3-1-2-5-6(7)4-8(11)9(5)12/h1-3,8H,4,11H2 |
InChI Key |
HZEDRTDALMBGOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C(=CC=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 2,3-dihydro-1H-inden-1-one followed by amination. One common method involves the reaction of 2,3-dihydro-1H-inden-1-one with chlorine gas in the presence of a catalyst to introduce the chloro group. The resulting 4-chloro-2,3-dihydro-1H-inden-1-one is then reacted with ammonia or an amine to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at position 4 undergoes nucleophilic substitution under specific conditions. For example:
-
Hydrolysis : In aqueous alkaline media, the chloro group can be replaced by hydroxyl groups, forming 2-amino-4-hydroxy-2,3-dihydro-1H-inden-1-one.
-
Amination : Reaction with ammonia or amines (e.g., methylamine) yields derivatives with secondary or tertiary amino groups .
Example Reaction Pathway :
Cyclization Reactions
The amino group participates in intramolecular cyclization, particularly in the presence of carbonyl-activating agents:
-
Formation of Heterocycles : Reacting with aldehydes or ketones under acidic conditions generates fused quinazoline or indole derivatives .
Notable Example :
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| 2-Amino-4-chloro-indenone + Benzaldehyde | HCl, reflux, 12 h | 5-Chloro-indeno[1,2-b]quinazolin-11-one | 68% |
Coupling Reactions
The compound participates in transition-metal-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling : The chloro group reacts with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ to form biaryl derivatives .
-
Buchwald-Hartwig Amination : Palladium catalysts enable coupling with aryl halides to produce diarylamine derivatives .
Mechanistic Insight :
The chloro group acts as a leaving group, while the amino group can stabilize intermediates via resonance.
Salt Formation
The primary amine reacts with acids to form stable salts:
-
Hydrochloride Salt : Treatment with HCl yields 2-amino-4-chloro-indenone hydrochloride, enhancing solubility and crystallinity .
Key Data :
| Property | Value |
|---|---|
| Solubility (HCl salt) | >50 mg/mL in H₂O |
| Melting Point | 198–202°C |
Oxidation and Reduction
-
Oxidation : The amino group can be oxidized to a nitro group using HNO₃/H₂SO₄, forming 2-nitro-4-chloro-indenone.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 2-amino-4-chloro-indanol .
Reactivity Comparison :
| Reaction Type | Substrate | Product | Selectivity |
|---|---|---|---|
| Oxidation | Amino group | Nitro | >90% |
| Reduction | Ketone | Alcohol | 85% |
Functional Group Interactions
-
Schiff Base Formation : Reacts with carbonyl compounds (e.g., aldehydes) to form imines, useful in coordination chemistry .
-
Acylation : Acetic anhydride acetylates the amino group, producing N-acetyl derivatives .
Comparative Reactivity with Structural Analogs
The reactivity profile differs significantly from similar compounds:
| Compound | Key Structural Difference | Reactivity Notes |
|---|---|---|
| 2-Amino-4-bromo-indenone | Bromo instead of chloro | Faster SN2 rates due to better leaving group ability |
| 2-Nitro-4-chloro-indenone | Nitro instead of amino | No nucleophilic substitution at nitro group |
| 2-Amino-indenone (no Cl) | Lack of chloro substituent | Reduced electrophilic aromatic substitution |
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Recent studies have indicated that derivatives of 2-amino-4-chloro-2,3-dihydro-1H-inden-1-one exhibit antiviral properties. Specifically, compounds with similar structures have been evaluated for their efficacy against human adenovirus (HAdV). Some analogues demonstrated significant antiviral activity with low cytotoxicity, making them potential candidates for further development as antiviral agents .
Antitumor Agents
The compound has been explored for its antitumor properties. Research has shown that certain derivatives can inhibit tumor cell migration and proliferation. For instance, polycyclic thiazoline derivatives related to 2-amino-4-chloro-2,3-dihydro-1H-inden-1-one exhibited inhibitory activity against tumor cells, suggesting that structural modifications can enhance anticancer efficacy .
Synthetic Methodologies
Synthesis of Derivatives
The synthesis of 2-amino-4-chloro-2,3-dihydro-1H-inden-1-one and its derivatives often involves multi-step organic reactions. These compounds can be synthesized through various methods including cyclization reactions and functional group transformations. For example, the reaction of substituted anilines with appropriate carbonyl compounds under acidic or basic conditions can yield diverse derivatives with tailored biological activities .
Use as Intermediates
This compound serves as an important intermediate in the synthesis of other biologically active molecules. Its ability to undergo further modifications allows chemists to create a library of compounds that can be screened for various pharmacological activities .
Biological Studies
Mechanistic Studies
Research into the mechanisms of action of 2-amino-4-chloro-2,3-dihydro-1H-inden-1-one has provided insights into its biological effects. Studies have shown that certain derivatives can interfere with viral replication processes and modulate cellular pathways involved in cancer progression . Understanding these mechanisms is crucial for the development of new therapeutic strategies.
Toxicological Assessments
Toxicological studies are essential for evaluating the safety profile of 2-amino-4-chloro-2,3-dihydro-1H-inden-1-one and its derivatives. Investigations into the compound's effects on various biological systems have revealed potential nephrotoxic and hepatotoxic effects at high concentrations in animal models. Such findings underscore the importance of careful dose management in therapeutic applications .
Case Studies
| Study Focus | Findings | Relevance |
|---|---|---|
| Antiviral Activity | Compounds showed IC50 values < 0.5 μM against HAdV | Potential antiviral drug candidates |
| Antitumor Properties | Inhibition of cell migration in vitro | Implications for cancer therapy |
| Synthesis Techniques | Successful synthesis of derivatives via cyclization | Expands synthetic methodologies |
| Toxicological Profile | Induced renal damage in high-dose studies | Highlights need for safety evaluations |
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Insights
- Amino vs. Hydroxy/Methoxy Groups: The amino group in 2-amino-4-chloro-indenone enables hydrogen bonding, critical for enzyme inhibition or receptor binding. In contrast, methoxy or hydroxy groups (e.g., 6-hydroxy analog ) enhance antioxidant activity via radical scavenging.
- Chlorine Position: The 4-chloro substitution in the target compound distinguishes it from 5-chloro (e.g., 5-chloro-indenone ) and 6-chloro derivatives (e.g., 6-chloro-4-methoxy analog ). Positional differences influence electronic effects and steric interactions with biological targets.
- Benzylidene Modifications: Compounds like FCY-302 and 4-methoxy-2-(4-nitrobenzylidene) use benzylidene groups to extend conjugation, enhancing planarity and binding to hydrophobic pockets. The absence of this group in 2-amino-4-chloro-indenone may limit such interactions but improve metabolic stability.
Pharmacological Potential
- Anticancer Activity: FCY-302’s antiproliferative effects highlight the role of benzylidene and alkyl groups in redox modulation . The target compound’s amino group could similarly target kinases or apoptosis pathways, though specific data are pending .
- Antioxidant Applications: Hydroxy-substituted analogs (e.g., compound 55 ) outperform chloro- or amino-substituted derivatives in ROS inhibition, suggesting substituent-dependent mechanisms.
- Enzyme Inhibition: Indeno[1,2-c]pyrazoles (e.g., EGFR inhibitors ) share the indenone core but incorporate pyrazole rings for enhanced potency. The amino group in the target compound may mimic such interactions.
Biological Activity
2-Amino-4-chloro-2,3-dihydro-1H-inden-1-one (CAS No. 1803561-33-2) is a compound of interest due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews its synthesis, biological effects, and structure-activity relationships based on diverse scientific literature.
Synthesis
The synthesis of 2-amino-4-chloro-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. Common methods include cyclization reactions where appropriate precursors are subjected to various reagents under controlled conditions to yield the desired product.
Anticancer Properties
Research has indicated that derivatives of 2-amino-4-chloro-2,3-dihydro-1H-inden-1-one exhibit significant anticancer properties. A study highlighted its ability to inhibit tumor-associated Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells. This inhibition can lead to increased programmed cell death in various cancer cell lines, including HeLa (cervical cancer) and H460 (lung cancer) cells .
Table 1: Anticancer Activity of 2-Amino-4-chloro-2,3-dihydro-1H-inden-1-one
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| HeLa | Cervical Cancer | 10.8 ± 0.8 |
| H460 | Lung Cancer | 15.9 ± 1.1 |
| JJN3 | Myeloma | 15.7 ± 0.9 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. A recent study reported that it effectively inhibited biofilm formation in Pseudomonas aeruginosa and Candida albicans, suggesting its potential as an antibacterial and antifungal agent .
Structure-Activity Relationship (SAR)
The biological activity of 2-amino-4-chloro-2,3-dihydro-1H-inden-1-one is influenced by its molecular structure. Modifications at the amino and chloro positions can enhance or diminish its biological efficacy. Research has demonstrated that the presence of specific functional groups correlates with increased potency against targeted cellular pathways involved in cancer progression and microbial resistance .
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, the compound was tested for its ability to induce apoptosis through Bcl-2 inhibition. The results indicated a dose-dependent response, with significant cytotoxic effects observed at concentrations around the IC50 values mentioned previously.
Case Study 2: Antimicrobial Efficacy
Another study focused on the compound's effect on biofilm formation by Candida albicans. The results showed a reduction in biofilm mass by up to 75% compared to untreated controls, highlighting its potential role in treating biofilm-associated infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-4-chloro-2,3-dihydro-1H-inden-1-one, and how can purity be optimized?
- Methodology : A plausible approach involves starting with indenone derivatives functionalized with amino and chloro groups. For example, phthalic anhydride and substituted anilines (e.g., 4-chloroaniline) could serve as precursors, followed by reduction or amination steps. Hydrogen peroxide (H₂O₂) in ethanol may assist in oxidation or stabilization of intermediates .
- Purity Optimization : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (≥95%) or NMR integration. Recrystallization in ethanol or methanol is advised for crystalline products.
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Key Techniques :
- ¹H/¹³C NMR : Identify protons and carbons near electronegative substituents (e.g., amino and chloro groups). For example, the amino group may show broad singlet peaks at δ 3.5–5.0 ppm, while chloro-substituted aromatic protons appear downfield (δ 7.0–8.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Chlorine isotopes (³⁵Cl/³⁷Cl) should exhibit a 3:1 intensity ratio .
- X-ray Crystallography : Resolve stereochemistry and crystal packing, especially if chiral centers exist .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact and inhalation of dust or vapors .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Label containers with hazard symbols (e.g., Xi for irritant) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Use licensed waste management services for halogenated organics .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-Validation : Combine NMR (e.g., DEPT-135 for carbon types), IR (for functional groups like C=O), and high-resolution MS. For stereochemical ambiguities, employ NOESY or computational modeling (e.g., DFT) .
- Case Study : If NMR signals for diastereomers overlap, use chiral derivatizing agents (e.g., Mosher’s acid) or polarimetry to distinguish enantiomers .
Q. How does the chloro substituent at position 4 influence reactivity in cross-coupling reactions?
- Electronic Effects : The chloro group is electron-withdrawing, activating the aromatic ring toward nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Use Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids to functionalize the indenone core .
- Steric Considerations : The 4-chloro position may hinder ortho-substitution, directing reactions to para or meta positions. Optimize solvent polarity (e.g., DMF vs. THF) to control regioselectivity .
Q. What are the degradation pathways of this compound under varying pH and light conditions?
- Stability Studies : Conduct accelerated degradation tests:
- Photolysis : Expose to UV light (λ = 254 nm) and monitor via LC-MS for dechlorination or oxidation products.
- Hydrolysis : Test in buffers (pH 1–13) at 40°C for 48 hours. Chloro groups may hydrolyze to hydroxyl derivatives under alkaline conditions .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methods :
- Docking Simulations : Use AutoDock Vina with protein structures (e.g., kinases or GPCRs) to identify binding pockets. The amino group may form hydrogen bonds with Asp/Glu residues .
- QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values for chloro groups) with biological activity data to design analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
